Tousled-like kinase 1 is primarily found in human cells, where it is expressed in various tissues. It is classified as a member of the serine/threonine kinase family, specifically involved in the phosphorylation of target proteins that influence cell cycle progression and DNA repair mechanisms. The human form of this kinase is denoted as Human Tousled-like Kinase 1B, a variant that has been extensively studied for its biochemical properties and functional roles in cellular processes .
The synthesis of Human Tousled-like Kinase 1B typically involves recombinant DNA technology. The most effective method reported for producing biologically active forms of this kinase is through bacterial expression systems. A notable approach includes co-expressing the kinase with bacteriophage lambda protein phosphatase to yield high amounts of soluble and homogeneously dephosphorylated protein. This method addresses common issues such as poor solubility and aggregation often encountered during prokaryotic expression .
The coding sequence for Human Tousled-like Kinase 1B is cloned into a vector designed for high-yield expression. The process involves:
The molecular structure of Tousled-like Kinase 1B reveals a conserved kinase domain essential for its enzymatic activity. The protein consists of approximately 549 amino acids, with a molecular weight around 64.9 kDa. Structural studies have shown that this kinase features distinct regulatory regions that facilitate its interaction with various substrates involved in DNA repair .
Crystallographic studies and mass spectrometry analyses provide insights into the conformational dynamics of the kinase, particularly how phosphorylation affects its structure and function. The presence of specific phosphorylation sites on substrates like histones indicates its role in chromatin remodeling during DNA repair processes .
Tousled-like Kinase 1B catalyzes several phosphorylation reactions critical for cellular functions:
In vitro assays demonstrate that Tousled-like Kinase 1B can directly phosphorylate multiple substrates involved in DNA damage response pathways. This activity is regulated by its autophosphorylation status, influencing its recruitment to sites of DNA damage .
The mechanism by which Tousled-like Kinase 1B exerts its effects involves several key steps:
Studies indicate that mutations or dysregulation of Tousled-like Kinase 1 can lead to impaired DNA repair mechanisms, contributing to genomic instability and cancer progression .
Human Tousled-like Kinase 1B exists as a soluble protein under physiological conditions, exhibiting stability across a range of pH levels typical for cellular environments (pH 7-8). Its solubility can be affected by post-translational modifications such as phosphorylation.
The chemical properties include:
Relevant data from purification protocols indicate optimal conditions for maintaining activity during extraction and storage .
Tousled-like Kinase 1B has significant implications in scientific research:
TLK1 is a serine/threonine kinase with a conserved domain architecture critical for its enzymatic activity and regulatory functions. The protein comprises:
Autophosphorylation is a key regulatory mechanism. TLK1 undergoes cis-autophosphorylation in its N-terminus, which modulates chromatin recruitment by masking its PCNA-interacting protein (PIP) box, thereby influencing DNA repair efficiency [3]. Dimerization via CC domains facilitates trans-autophosphorylation, enhancing catalytic efficiency [4].
Table 1: Structural Domains of TLK1 and Their Functions
Domain | Residues | Function | Regulatory Mechanism |
---|---|---|---|
N-terminal | 1–200 | Chromatin binding, PIP-box (PCNA interaction), nuclear localization | Autophosphorylation masks PIP-box |
Coiled-coil 1 (CC1) | ~250–300 | Dimerization, kinase activation | Required for homodimer formation |
Kinase domain | ~550–750 | Substrate phosphorylation (Ser/Thr residues) | Autophosphorylation at T621, S695; inhibited by Chk1 at S743 |
TLK1 phosphorylates substrates involved in DNA repair, chromatin assembly, and checkpoint regulation. Key targets include:
RAD54:TLK1 phosphorylates RAD54 at Thr700, Thr41, and Thr59. Phosphorylation at Thr700 regulates RAD54’s subcellular localization, facilitating its nuclear import during homologous recombination repair (HRR). Inhibition of TLK1 traps RAD54 in the nucleus, delaying resolution of DNA double-strand breaks (DSBs) [7] [10].
RAD9 (9-1-1 complex):Phosphorylation at S328 by TLK1 dissociates RAD9 from the 9-1-1 clamp, promoting its cytoplasmic translocation and checkpoint termination. Mutants (e.g., S328D) mimic phosphorylation, causing cytoplasmic sequestration and impaired DNA damage sensing [5] [8] [10].
ASF1A/B:TLK1 phosphorylates ASF1’s C-terminal tail (e.g., ASF1b-S198). This enhances ASF1’s affinity for histone H3-H4 dimers, promoting nucleosome assembly during replication. Recognition involves dual mechanisms:
Table 2: Major TLK1 Substrates and Functional Consequences
Substrate | Phosphorylation Site(s) | Biological Consequence | Pathway Impact |
---|---|---|---|
RAD54 | T41, T59, T700 | Nuclear import during HRR; dissolution of RAD51 filaments after repair | Homologous recombination efficiency |
RAD9 | S328, T355 | Dissociation from 9-1-1 complex; cytoplasmic relocalization | Checkpoint deactivation, fork restart |
ASF1A/B | S192 (ASF1a), S198 (ASF1b) | Enhanced H3-H4 binding; nucleosome assembly on nascent/repaired DNA | Chromatin remodeling, replication fidelity |
NEK1 | T141 | Activation of NEK1-ATR-Chk1 cascade; suppression of apoptosis | Cell cycle arrest, DNA damage response |
TLK1B is a prominent splice variant lacking the first 237 N-terminal residues but retaining the kinase domain. Key features include:
TLK1B cannot homodimerize due to the absence of the N-terminal dimerization interface, suggesting altered regulation compared to TLK1 [4].
TLK1 activity is tightly coupled to cell cycle progression and DNA damage signaling:
Impaired regulation drives cancer progression. In mCRPC, TLK1B escapes Chk1 control due to mTOR hyperactivation, promoting unchecked cell survival and metastasis via MK5/AKT signaling [1] [8].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7